molecular formula C16H23ClO B1630680 2,4,6-Triisopropylbenzoyl chloride CAS No. 57199-00-5

2,4,6-Triisopropylbenzoyl chloride

Cat. No.: B1630680
CAS No.: 57199-00-5
M. Wt: 266.8 g/mol
InChI Key: OSKNTKJPGKHDHV-UHFFFAOYSA-N
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Description

2,4,6-Triisopropylbenzoyl chloride is an organic compound with the molecular formula C16H23ClO. It is a derivative of benzoyl chloride, where three isopropyl groups are attached to the benzene ring at the 2, 4, and 6 positions. This compound is known for its use as a pharmaceutical intermediate and in various chemical synthesis processes .

Preparation Methods

2,4,6-Triisopropylbenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2,4,6-triisopropylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C16H24O2+SOCl2C16H23ClO+SO2+HCl\text{C16H24O2} + \text{SOCl2} \rightarrow \text{C16H23ClO} + \text{SO2} + \text{HCl} C16H24O2+SOCl2→C16H23ClO+SO2+HCl

In industrial production, the compound is typically prepared by treating 2,4,6-triisopropylbenzoic acid with phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent .

Chemical Reactions Analysis

2,4,6-Triisopropylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,4,6-triisopropylbenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to 2,4,6-triisopropylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions and acidic or basic aqueous solutions for hydrolysis .

Scientific Research Applications

2,4,6-Triisopropylbenzoyl chloride is used in various scientific research applications, including:

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It is used in the preparation of complex organic molecules, including those used in medicinal chemistry.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

    Biological Studies: It is used in the modification of biomolecules for research purposes

Mechanism of Action

The mechanism of action of 2,4,6-Triisopropylbenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

2,4,6-Triisopropylbenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

This compound is unique due to the presence of three bulky isopropyl groups, which influence its reactivity and steric properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

2,4,6-tri(propan-2-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClO/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKNTKJPGKHDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205830
Record name 2,4,6-Triisopropylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57199-00-5
Record name 2,4,6-Tris(1-methylethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57199-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Triisopropylbenzoyl chloride
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Record name 2,4,6-Triisopropylbenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-triisopropylbenzoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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